
Methyl (2-phenylethyl)phosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-phenylethyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is a derivative of phosphonochloridate, characterized by the presence of a methyl group and a 2-phenylethyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2-phenylethyl)phosphonochloridate can be synthesized through the reaction of methyl phosphonochloridate with 2-phenylethanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-phenylethyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding phosphonates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methyl (2-phenylethyl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Phosphonates with various substituents.
Hydrolysis: Methyl (2-phenylethyl)phosphonic acid.
Oxidation and Reduction: Phosphonic acid derivatives and phosphine derivatives, respectively.
Aplicaciones Científicas De Investigación
Methyl (2-phenylethyl)phosphonochloridate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is investigated for its potential as a precursor for the synthesis of biologically active phosphonate derivatives.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl (2-phenylethyl)phosphonochloridate involves the reactivity of the phosphonochloridate group. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphonate derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, through covalent bonding or coordination interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2-phenylethyl)phosphonochloridate
- Methyl (2-phenylethyl)phosphonic acid
- Methyl (2-phenylethyl)phosphonate
Uniqueness
Methyl (2-phenylethyl)phosphonochloridate is unique due to its specific combination of a methyl group and a 2-phenylethyl group attached to the phosphorus atom. This structural arrangement imparts distinct reactivity and properties compared to other phosphonochloridates and phosphonates. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
88501-46-6 |
|---|---|
Fórmula molecular |
C9H12ClO2P |
Peso molecular |
218.62 g/mol |
Nombre IUPAC |
2-[chloro(methoxy)phosphoryl]ethylbenzene |
InChI |
InChI=1S/C9H12ClO2P/c1-12-13(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
NJMGMXXWPDKCBF-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
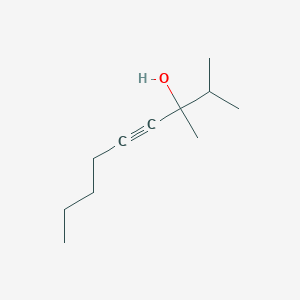
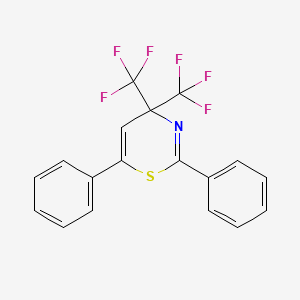
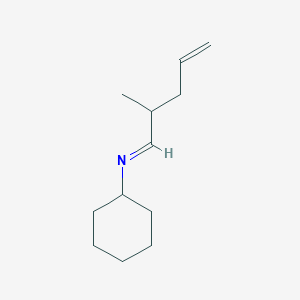
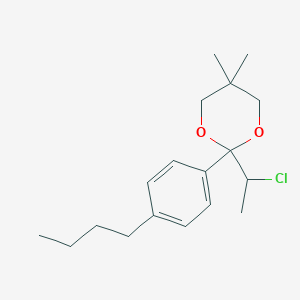
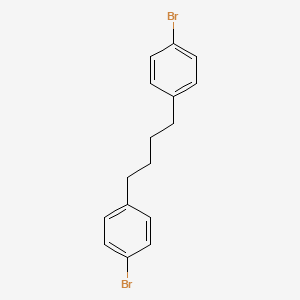
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
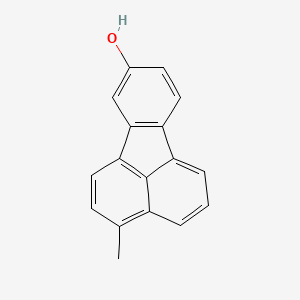
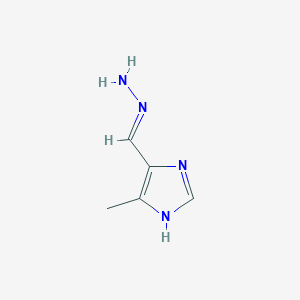
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
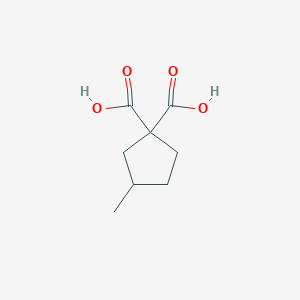
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
